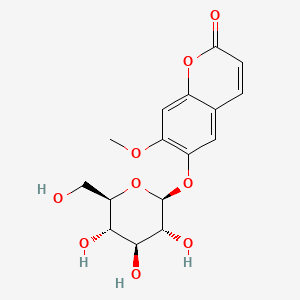
マグノリオシド
概要
説明
科学的研究の応用
Magnolioside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenylpropanoid and coumarin chemistry.
Biology: Investigated for its neuroprotective effects and potential to mitigate glutamate-induced toxicity.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery
Safety and Hazards
When handling Magnolioside, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
マグノリオサイドは、主にその神経保護作用によって効果を発揮します。それは、神経変性疾患に関与する主要な経路であるグルタミン酸誘発性毒性を阻害することによって作用します。 この化合物は、グルタミン酸受容体などの分子標的に作用し、シグナル伝達経路を調節して神経細胞の損傷を防ぎます .
類似化合物:
クマリン: マグノリオサイドの親化合物で、抗凝固作用で知られています。
エスクレチン: 抗酸化作用と抗炎症作用のある別のクマリン誘導体です。
スコポレチン: 抗炎症作用と抗菌作用など、さまざまな薬理作用を持つクマリン化合物です.
マグノリオサイドの独自性: マグノリオサイドは、そのグリコシル化構造によって、溶解性と生物学的利用能が向上している点が特徴です。 グルタミン酸誘発性毒性に対する顕著な神経保護作用は、他の類似化合物とは異なります .
生化学分析
Biochemical Properties
Magnolioside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Magnolioside has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with antioxidant proteins, enhancing their activity and thereby reducing oxidative stress. The glycosidic nature of Magnolioside allows it to form hydrogen bonds with various biomolecules, stabilizing their structures and modulating their functions .
Cellular Effects
Magnolioside exerts multiple effects on different types of cells and cellular processes. In cancer cells, Magnolioside has been observed to induce apoptosis and inhibit cell proliferation. It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced tumor growth. In normal cells, Magnolioside enhances cellular metabolism by upregulating the expression of genes involved in energy production and antioxidant defense .
Molecular Mechanism
At the molecular level, Magnolioside exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Magnolioside also acts as an enzyme inhibitor, blocking the activity of key enzymes involved in inflammation and oxidative stress. Furthermore, it modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes associated with cell survival, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnolioside have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that Magnolioside maintains its biological activity, continuing to exert anti-inflammatory and antioxidant effects even after prolonged exposure. Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive molecules .
Dosage Effects in Animal Models
The effects of Magnolioside vary with different dosages in animal models. At low doses, Magnolioside exhibits beneficial effects, such as reduced inflammation and enhanced antioxidant defense. At higher doses, it can cause adverse effects, including toxicity and organ damage. Studies have identified a threshold dose beyond which the toxic effects of Magnolioside become pronounced. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Magnolioside is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes phase I and phase II reactions. These reactions result in the formation of various metabolites, which are then excreted from the body. Magnolioside also influences metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense. This modulation leads to changes in metabolite levels, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, Magnolioside is transported and distributed through specific transporters and binding proteins. It is taken up by cells via active transport mechanisms and is distributed to various cellular compartments. Magnolioside can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The transport and distribution of Magnolioside are influenced by factors such as its chemical structure, solubility, and the presence of specific transporters .
Subcellular Localization
Magnolioside exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, Magnolioside can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. This subcellular localization allows Magnolioside to modulate specific cellular processes and exert its biological effects .
準備方法
合成経路と反応条件: マグノリオサイドは、フェニルプロパノイドとクマリンを含むさまざまな化学反応によって合成できます。 合成経路は通常、特定の反応条件下でのクマリン誘導体とグルコース部分のグリコシル化を伴います .
工業生産方法: マグノリオサイドの工業生産には、Angelica gigas Nakai からの抽出と単離が含まれます。 植物材料は溶媒抽出にかけられ、続いてクロマトグラフィー精製によって純粋なマグノリオサイドが得られます .
化学反応の分析
反応の種類: マグノリオサイドは、次のようないくつかの種類の化学反応を起こします。
酸化: マグノリオサイドは酸化されてさまざまな酸化誘導体を形成できます。
還元: 還元反応は、マグノリオサイドを異なる官能基を持つ還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元型、およびさまざまな官能基を持つ置換マグノリオサイド化合物が含まれます .
4. 科学研究への応用
マグノリオサイドは、次のような幅広い科学研究への応用があります。
化学: フェニルプロパノイドとクマリンの化学を研究するためのモデル化合物として使用されます。
生物学: 神経保護作用とグルタミン酸誘発性毒性を軽減する可能性について調査されています。
医学: 神経変性疾患の潜在的な治療用途と抗菌剤としての可能性について研究されています。
類似化合物との比較
Coumarin: A parent compound of Magnolioside, known for its anticoagulant properties.
Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin compound with various pharmacological effects, including anti-inflammatory and antimicrobial activities.
Uniqueness of Magnolioside: Magnolioside is unique due to its glycosylated structure, which enhances its solubility and bioavailability. Its significant neuroprotective activities against glutamate-induced toxicity set it apart from other similar compounds .
特性
IUPAC Name |
7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVLTNIRYDCPM-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942241 | |
| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20186-29-2 | |
| Record name | Methylesculin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNOLIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ1QJO54R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is magnolioside and where is it found?
A: Magnolioside (isoscopoletin-β-D-glucoside) is a coumarin glucoside found in various plant species. It has been isolated from the bark of Olea africana and Olea capensis [], Artemisia scoparia [], and the roots of Angelica gigas []. It has also been identified in Solanum lyratum for the first time [].
Q2: Does magnolioside exhibit any biological activity?
A: Yes, magnolioside has shown promising antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum in vitro []. This suggests potential for further investigation as an antimalarial agent.
Q3: What is the structure of magnolioside?
A: Magnolioside is a coumarin glucoside. Its structure consists of a coumarin backbone (isoscopoletin) attached to a glucose molecule via a β-glycosidic linkage. While the provided abstracts do not give detailed spectroscopic data, they confirm its structural identification through various techniques [, , , ].
Q4: Are there other iridoid glucosides found in plants besides magnolioside?
A: Yes, research indicates the presence of various iridoid glucosides in different plant species. For instance, griselinoside, a novel iridoid glucoside, was discovered in Griselinia species, along with aralidioside in Aralidium pinnatifolium []. These findings highlight the diversity of iridoid glucosides in the plant kingdom.
Q5: What analytical techniques are commonly employed to isolate and characterize magnolioside?
A5: Researchers utilize a combination of techniques for the isolation and characterization of magnolioside. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-[[2-[5-[3-(3,5-Dichloro-2-hydroxy-6-methylbenzoyl)oxy-1-hydroxy-2-methoxybutyl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1231829.png)

![N-[2-[bis[2-[[2-(3-hydroxy-2-oxopyridin-1-yl)acetyl]amino]ethyl]amino]ethyl]-2-(3-hydroxy-2-oxopyridin-1-yl)acetamide](/img/structure/B1231833.png)
![2-[[3-methyl-5-oxo-1-(phenylmethyl)-4H-pyrazol-4-yl]-phenylmethyl]propanedinitrile](/img/structure/B1231837.png)
![2-[(5,6-Dimethyl-2-propyl-4-thieno[2,3-d]pyrimidinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1231838.png)
![N'-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclopentylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)butanediamide](/img/structure/B1231839.png)

![1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone](/img/structure/B1231841.png)
![N-[2-(3-fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B1231842.png)



![N-(2-methoxy-5-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231850.png)

